molecular formula C8H6N2O2 B149686 Imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 139022-25-6

Imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No. B149686
M. Wt: 162.15 g/mol
InChI Key: ONOJJCTXSDBVSP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine scaffold, which is a bicyclic system with a bridgehead nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its broad range of applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities 10.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid, which is a significant advancement over traditional in-flask methods . Another method reported the synthesis of imidazo[1,2-a]pyridine-3-carboxylates directly from 2-aminopyridines and β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant . Additionally, efficient preparation of imidazo[1,5-a]pyridine-1-carboxylic acids has been achieved by reacting 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride .

Molecular Structure Analysis

The imidazo[1,2-a]pyridine core structure is a versatile platform for the generation of stable N-heterocyclic carbenes, which have been synthesized and characterized in various studies . The molecular structure of these compounds has been determined spectroscopically, and their stability and reactivity have been a subject of interest in the development of new chemical entities .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been utilized in a variety of chemical reactions. For instance, the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been disclosed, leading to the production of fully substituted furans . Additionally, the functionalization reactions of related compounds have been studied both experimentally and theoretically, providing insights into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives have been optimized through the synthesis and structure-activity relationship evaluation. These compounds exhibit selective inhibition of Mycobacterium tuberculosis and have been identified as novel antimycobacterial leads with no activity on either gram-positive or gram-negative pathogens . The pharmacological properties of this scaffold have been extensively studied, revealing its potential as a therapeutic agent in various applications .

Scientific Research Applications

  • Materials Science

    • Imidazopyridine is recognized as a useful scaffold in material science because of its structural character .
    • It has potential applications in optoelectronic devices .
  • Pharmaceutical Field

    • Imidazopyridine derivatives have wide-ranging applications in medicinal chemistry .
    • They have been reported to have promising innovations in different technological applications, such as anti-cancer drugs .
  • Sensors

    • Imidazopyridine derivatives have been used in the development of sensors .
  • Confocal Microscopy and Imaging

    • Imidazopyridine derivatives have been used as emitters for confocal microscopy and imaging .
  • Synthetic Chemistry

    • Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
    • These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .
  • Drug Development

    • Several representatives of Imidazo[1,2-a]pyridines are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3- substituted antiosteoporosis drug minodronic acid, the 2,3- disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
  • Optoelectronic Devices

    • Imidazo[1,2-a]pyridine derivatives have potential applications in optoelectronic devices .
  • Anti-Cancer Drugs

    • Imidazo[1,2-a]pyridine derivatives have been reported to have promising innovations in different technological applications, such as anti-cancer drugs .
  • Emitters for Confocal Microscopy and Imaging

    • Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOJJCTXSDBVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427738
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-6-carboxylic acid

CAS RN

139022-25-6
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
AM Palmer, B Grobbel, C Jecke, C Brehm… - Journal of medicinal …, 2007 - ACS Publications
7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines with excellent physicochemical and pharmacological properties were identified that represent interesting candidates for further …
Number of citations: 54 pubs.acs.org
A Joncour, N Desroy, C Housseman… - Journal of Medicinal …, 2017 - ACS Publications
Autotaxin (ATX) is a secreted enzyme playing a major role in the production of lysophosphatidic acid (LPA) in blood through hydrolysis of lysophosphatidyl choline (LPC). The ATX–LPA …
Number of citations: 53 pubs.acs.org
TH Al-Tel, RA Al-Qawasmeh - European journal of medicinal chemistry, 2010 - Elsevier
New antimicrobial agents [imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine] have been synthesized. Their antimicrobial activities were conducted against various Gram-positive and …
Number of citations: 97 www.sciencedirect.com
TH Al-Tel, RA Al-Qawasmeh, R Zaarour - European journal of medicinal …, 2011 - Elsevier
New antimicrobial agents, imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole, have been synthesized. Their antimicrobial activities were conducted against various Gram-…
Number of citations: 246 www.sciencedirect.com
G Shi, L Liu, W Gao, W Sun, Y Ge - Available at SSRN 4215606 - papers.ssrn.com
Exploring low-cost and commercially available dyes that can be used directly as fluorescent probes will greatly promote the development of fluorescent imaging. Based on our …
Number of citations: 0 papers.ssrn.com
D Kusy, A Marchwicka, J Małolepsza, K Justyna… - Frontiers in …, 2021 - frontiersin.org
Twelve phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC) were synthesized and evaluated for their activity as …
Number of citations: 4 www.frontiersin.org
G Shi, L Liu, W Gao, W Sun, Y Ge - Available at SSRN 4257330 - papers.ssrn.com
Exploring low-cost and commercially available dyes that can be used directly as fluorescent probes will greatly promote the development of fluorescent imaging. Based on our …
Number of citations: 0 papers.ssrn.com
P Boda, JK Ega, K Siddoju - Rasayan Journal of Chemistry, 2022 - search.ebscohost.com
In this context, we describe the efficiency of this catalyst towards green organic synthesis has been studied by carrying out a mixture of 1-fluoro-4-isocyanobenzene (1), 6-aminonicotinic …
Number of citations: 2 search.ebscohost.com
JKE Prasad Boda, K Siddoju - rasayanjournal.co.in
In this context, we describe the efficiency of this catalyst towards green organic synthesis has been studied by carrying out a mixture of 1-fluoro-4-isocyanobenzene (1), 6-aminonicotinic …
Number of citations: 0 rasayanjournal.co.in
AM Palmer, A Zanotti-Gerosa, H Nedden - Tetrahedron: Asymmetry, 2008 - Elsevier
The novel complex RuCl 2 [(S)-Xyl-P-Phos][(S)-DAIPEN] was identified as a highly active catalyst for the asymmetric reduction of a variety of prochiral ketones possessing an imidazo[1,2…
Number of citations: 12 www.sciencedirect.com

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